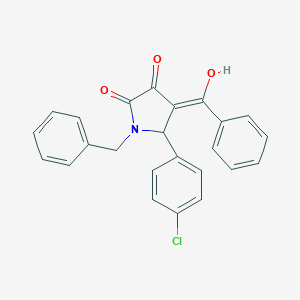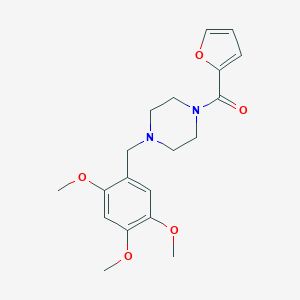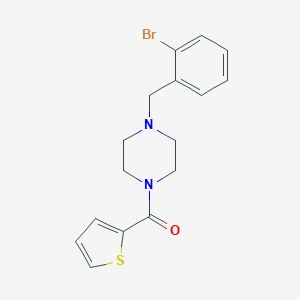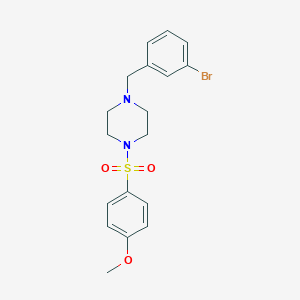
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as C16 or Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolone derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of PKC activity. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of immune cell activity. In cancer cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of tumor cells by inducing cell cycle arrest and apoptosis. In neuronal cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage. In immune cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of T cells and macrophages, leading to the suppression of autoimmune responses.
实验室实验的优点和局限性
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, as well as its ability to penetrate cell membranes and enter the cytoplasm. However, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several potential future directions for research on 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its use in combination therapy for cancer and other diseases, its application in drug delivery systems, and its use as a tool for studying PKC signaling pathways. Additionally, further research is needed to elucidate the precise mechanisms of action of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and to identify potential side effects and safety concerns.
合成方法
The synthesis of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde with benzylamine in the presence of acetic acid and sodium acetate to form 4-benzylidene-4-chlorobenzylamine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to yield the final product, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the development and progression of cancer. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential neuroprotective effects, as it has been shown to reduce the damage caused by ischemia and oxidative stress in neuronal cells. In immunology, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of immune cells, such as T cells and macrophages, and has been studied for its potential use in the treatment of autoimmune diseases.
属性
产品名称 |
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H18ClNO3 |
分子量 |
403.9 g/mol |
IUPAC 名称 |
(4Z)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-17(12-14-19)21-20(22(27)18-9-5-2-6-10-18)23(28)24(29)26(21)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
InChI 键 |
WEPMCFQEMARPTC-XDOYNYLZSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)


methanone](/img/structure/B248757.png)
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)